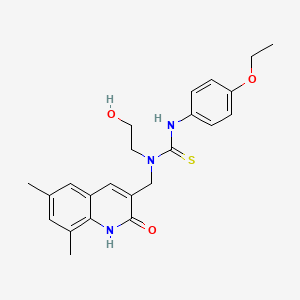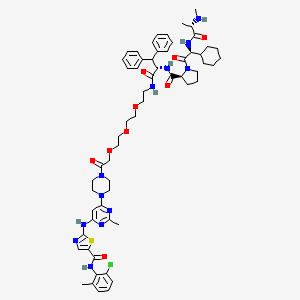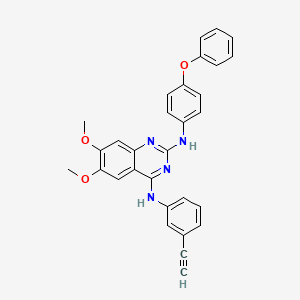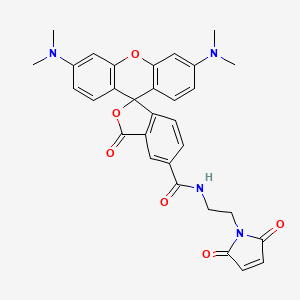
5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis may begin with commercially available indole derivatives.
Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the indole ring using reagents like thionyl chloride or phosphorus pentachloride.
Methoxyimino Group Introduction: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride in the presence of a base.
Final Cyclization: The final step may involve cyclization to form the desired indole structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the methoxyimino group to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
科学的研究の応用
5,6-Dichloro-3-(3-meth
特性
分子式 |
C17H11Cl2N3O2 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3 |
InChIキー |
TVZDUDDLASVAOM-UHFFFAOYSA-N |
正規SMILES |
CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)

![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)

![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)



![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)


